molecular formula C9H8N2O4 B6165766 methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate CAS No. 2168896-03-3

methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B6165766
CAS No.: 2168896-03-3
M. Wt: 208.2
InChI Key:
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Description

Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a complex organic compound belonging to the class of pyrido[3,2-b][1,4]oxazines This compound features a pyridine ring fused to a 1,4-oxazine ring, with a carboxylate group and a methyl group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves multiple steps, starting with the construction of the pyrido[3,2-b][1,4]oxazine core. One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound. These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides. The reaction conditions may vary depending on the nucleophile and the leaving group.

  • Addition Reactions: Addition reactions involving this compound may require specific catalysts or reagents to facilitate the addition of functional groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or addition products. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The medical applications of this compound include its use in the development of pharmaceuticals. It may be used as a starting material for the synthesis of drugs that target specific diseases or conditions. Its potential as a therapeutic agent is an area of ongoing research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors. The binding of the compound to these targets can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

  • 2-methyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid

  • 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid

  • methyl 1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylate

Uniqueness: Methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is unique in its structural features, particularly the presence of the 3-oxo group and the carboxylate moiety

Properties

CAS No.

2168896-03-3

Molecular Formula

C9H8N2O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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